Cas no 103733-51-3 (Moexipril Diketopiperazine)

Moexipril Diketopiperazine structure
Product Name:Moexipril Diketopiperazine
CAS No:103733-51-3
Molecular Formula:C27H32N2O6
Molecular Weight:480.55278
CID:218940
PubChem ID:71750760
Moexipril Diketopiperazine Properties
Names and Identifiers
-
- 2H-Pyrazino[1,2-b]isoquinoline-2-aceticacid, 1,3,4,6,11,11a-hexahydro-8,9-dimethoxy-3-methyl-1,4-dioxo-a-(2-phenylethyl)-, ethyl ester, (aS,3S,11aS)- (9CI)
- Moexipril Diketopiperazine
- 2H-Pyrazino[1,2-b]isoquinoline-2-aceticacid, 1,3,4,6,11,11a-hexahydro-8,9-dimethoxy-3-methyl-1,4-dioxo-a-(2-phenylethyl)-, et
- ethyl (2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
- Moexipril Diketopipe
- Moexipril related compound B
- UNII-6SJ97G618S
- (S)-Ethyl 2-{(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,4-dihydro-1H-pyrazino[1,2-b]isoquinolin-2(6H,11H,11aH)-yl}-4-phenylbutanoate
- (alphaS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-8,9-dimethoxy-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic acid ethyl ester
- PD 114009
- (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-8,9-diMethoxy-3-Methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid Ethyl Ester
- [3S-[2(R*),3α,11aβ]]-1,3,4,6,11,11a-Hexahydro-8,9-diMethoxy-3-Methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid Ethyl Ester
- 2H-Pyrazino(1,2-b)isoquinoline-2-acetic acid, 1,3,4,6,11,11a-hexahydro-8,9-dimethoxy-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-, ethyl ester, (alphaS,3S,11aS)-
- Moexipril desethyl - H2O Me (Moexprilate - H2O Me)
- Q27265439
- UYPPDNXTLSUNRF-HSQYWUDLSA-N
- 103733-51-3
- (S)-Ethyl 2-((3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,4-dihydro-1H-pyrazino(1,2-b)isoquinolin-2(6H,11H,11ah)-yl)-4-phenylbutanoate
- DTXSID40146037
- 2H-PYRAZINO(1,2-B)ISOQUINOLINE-2-ACETIC ACID, 1,3,4,6,11,11A-HEXAHYDRO-8,9-DIMETHOXY-3-METHYL-1,4-DIOXO-.ALPHA.-(2-PHENYLETHYL)-, ETHYL ESTER, (.ALPHA.S,3S,11AS)-
- PD-114009
- 6SJ97G618S
- DIKETOPIPERAZINE MOEXIPRIL
- Moexipril diketopiperazine
- Moexipril Related CoMpound B
-
- InChIKey: UYPPDNXTLSUNRF-HSQYWUDLSA-N
- Inchi: InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3/t17-,21-,22-/m0/s1
- SMILES: CCOC([C@@H](N1[C@@H](C)C(=O)N2CC3=CC(OC)=C(OC)C=C3C[C@H]2C1=O)CCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 480.22600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 9
- Monoisotopic Mass: 480.22603674g/mol
- Heavy Atom Count: 35
- Complexity: 769
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.6
- Topological Polar Surface Area: 85.4Ų
Experimental Properties
- LogP: 2.62810
- PSA: 85.38000
- Melting Point: 74-77°C
- Solubility: Insuluble (4.8E-3 g/L) (25 ºC),
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
Moexipril Diketopiperazine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M485340-10mg |
Moexipril Diketopiperazine |
103733-51-3 | 10mg |
$ 184.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-484855-10 mg |
Moexipril Diketopiperazine, |
103733-51-3 | 10mg |
¥2,858.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1445619-20MG |
Moexipril Related Compound B |
103733-51-3 | 20mg |
¥4859.34 | 2025-01-11 |
Moexipril Diketopiperazine Related Literature
-
Ganesh D. Saratale,Min-Kyu Oh RSC Adv., 2015,5, 97171-97179
-
M. Tamimi,S. Qourzal,A. Assabbane,J.-M. Chovelon,C. Ferronato,Y. Ait-Ichou Photochem. Photobiol. Sci., 2006,5, 477-482
-
Bruna C. De Simone,Gloria Mazzone,Wichien Sang-aroon,Tiziana Marino,Nino Russo,Emilia Sicilia Phys. Chem. Chem. Phys., 2019,21, 3446-3452
-
Dharam R. Kumar,Benjamin J. Lidster,Ralph W. Adams,Michael L. Turner Polym. Chem., 2017,8, 3186-3194
-
Ranbir Singh,Sein Chung,Kilwon Cho,Manish Kumar,Feng Liu,Gang Li J. Mater. Chem. A, 2022,10, 7878-7887
-
Yi Qu,Xiao Zhang,Linlin Wang,Huiran Yang,Lin Yang,Jian Cao,Jianli Hua RSC Adv., 2016,6, 22389-22394
-
Zongpeng Zhang,Caiyou Chen,Qian Wang,Zhengyu Han,Xiu-Qin Dong,Xumu Zhang RSC Adv., 2016,6, 14559-14562
-
9. An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis†J. A. Varela,S. A. Vázquez,E. Martínez-Núñez Chem. Sci., 2017,8, 3843-3851
Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk
http://en.chemfish.com/

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent
http://www.chongdachem.com

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
http://www.pinrchem.com/english.html
